- Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangementJournal of the Chemical Society, 1988, (2), 142-3,
Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)
White flake crystal. Melting point 213 ℃, boiling point 383 ℃, 250 ℃ (6kpa), flash point 207 ℃, relative density 1.234 (0 ℃). Soluble in hot benzene, slightly soluble in ether and carbon disulfide, extremely insoluble in ethanol and acetic acid.427 ℃ sublimation.
4-phenyl-1,1'-biphenyl structure
4-phenyl-1,1'-biphenyl Properties
Names and Identifiers
-
- p-Terphenyl
- 1,4-Diphenylbenzene
- 1,1':4',1''-Terphenyl
- 4-Phenylbiphenyl
- p-Terphenyl (purified by sublimation)
- p-Terphenyl Solution
- [1,1',4',1'']terphenyl
- 1,1',4',1''-tertphenyl
- 1,4-Dinitrobenzene
- 4-(2-methyl-2-propylsulfanyl)phenol
- 4-tert-butyl-thiophenol
- para-t-butyl-thiophenol
- para-terphenyl
- Phenol,4-[(1,1-dimethylethyl)thio]
- p-tert-butylthiophenol
- tert-butyl 4-hydroxyphenyl sulfide
- PTP
- 1,4-Diphenylbenzene (purified by sublimation)
- PT
- p-Terphenyl (8CI)
- 1,1′-Biphenyl, 4-phenyl-
- 4-Phenyl-1,1′-biphenyl
- NSC 6810
- p-Diphenylbenzene
- p-Phenylene trimer
- p-Triphenyl
- PPP
- Santowax P
- T 3203
- TP
- TP (scintillator)
- p-Terphenyl, analytical standard
- 1ST001314
- 1,1'':4'',1''''-Terphenyl
- T-3203
- Tannin from pyrogallol
- PPP (scintillator)
- p-Terphenyl Solution in Acetone, 1000mug/mL
- CHEBI:52242
- 1ST001314-1000
- F0486-1779
- AS-12803
- T0020
- GWP218ZY6F
- AB-131/40897106
- TERPHENYL
- DTXSID6029121
- Tox21_202759
- BDBM50260180
- AKOS005111366
- EN300-21317
- D92686
- InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14
- AI3-00847
- NSC6810
- DTXCID907888
- MFCD00003061
- 4-Phenyldiphenyl
- 1,1'-Biphenyl, 4-phenyl-
- W-100265
- CS-W014689
- CHEMBL491582
- CAS-92-94-4
- AC-18695
- TANNIN PYROGALLOL
- NCGC00260306-01
- triphenyl-
- 92-94-4
- NCGC00164113-01
- TERPHENYL, P-
- WLN: RR DR
- DB-038209
- p-Terphenyl, >=99.5% (HPLC)
- CCRIS 1657
- HSDB 5280
- UNII-GWP218ZY6F
- EINECS 202-205-2
- NS00003485
- NSC-6810
- Z104495322
- p-Terphenyl suitable for scintillation
- 1,1':4',1'-Terphenyl
- Biphenyl, 4-phenyl-
- Pyrogallol tannin
- p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)
- 4-phenyl-1,1'-biphenyl
- Q20965188
- STL069547
- T3263
- +Expand
-
- MFCD00003061
- XJKSTNDFUHDPQJ-UHFFFAOYSA-N
- 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H
- C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
- 1908447
Computed Properties
- 230.10955g/mol
- 0
- 5.6
- 0
- 0
- 2
- 230.10955g/mol
- 230.10955g/mol
- 0Ų
- 18
- 198
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 7.78
- 5.02060
- 0.00000
- 1.5500 (estimate)
- Almost insoluble
- 389 °C(lit.)
- 212.0 to 216.0 deg-C
- Fahrenheit: 404.6 ° f
Celsius: 207 ° c - White scaly crystals
- Stable. Combustible. Incompatible with strong oxidizing agents.
- It is soluble in hot benzene, slightly soluble in ether and carbon disulfide, and extremely insoluble in ethanol and acetic acid.
- 276(Cyclohexane)(lit.)
- 1.23
- 7.78
4-phenyl-1,1'-biphenyl Security Information
- GHS07 GHS09
- WZ6475000
- 2
- 4.1
- S26-S37-S61-S60
- II; III
- R36/37/38
- Xi
- UN 3077 9/PG 3
- H315-H319-H335-H400
- P261-P273-P305 + P351 + P338
- warning
- Store at room temperature
- 36/37/38-50/53
- Warning
- Yes
4-phenyl-1,1'-biphenyl Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
4-phenyl-1,1'-biphenyl Price
4-phenyl-1,1'-biphenyl Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate , Tetrabutylammonium hydrogen sulfate Solvents: Chloroform
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol , Water ; 2 h, 80 °C
Reference
- Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formationRSC Advances, 2021, 11(34), 20812-20823,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 7 - 8 h, 90 °C
Reference
- Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenesMendeleev Communications, 2021, 31(3), 400-402,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silica , N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol , Water ; 15 min, 100 °C
Reference
- The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactionResearch on Chemical Intermediates, 2020, 46(11), 4909-4922,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 10 min; 3 min, 80 °C
1.2 Solvents: Ethanol ; 30 min, 80 °C
1.2 Solvents: Ethanol ; 30 min, 80 °C
Reference
- Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic CatalystACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol , Water ; 6 h, 80 °C
Reference
- Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformationsJournal of Catalysis, 2017, 355, 101-109,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Graphene Solvents: Dimethylformamide , Water ; 6 min, 90 °C
Reference
- 3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride , N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ; 1 h, 100 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
Reference
- N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halidesCatalysis Communications, 2015, 66, 87-90,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ; 6 h, 60 °C
Reference
- Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling ReactionOrganometallics, 2014, 33(15), 3966-3976,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 , Palladium trifluoroacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ; 18 h, 110 bar, 120 °C
Reference
- The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxideMendeleev Communications, 2010, 20(3), 140-142,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol , 1,4-Dioxane , Water ; 25 °C; 0.5 h, 25 °C → 100 °C
1.2 Reagents: Water ; 100 °C; 100 °C → rt
1.2 Reagents: Water ; 100 °C; 100 °C → rt
Reference
- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group ToleranceAdvanced Synthesis & Catalysis, 2010, 352(6), 1075-1080,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) , Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; 5 min, rt
1.3 5 h, 80 °C
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; 5 min, rt
1.3 5 h, 80 °C
Reference
- Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactionsTetrahedron, 2008, 64(2), 372-381,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Tripotassium phosphate , Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide , Water ; 55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt
Reference
- Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalystsChemistry - A European Journal, 2004, 10(7), 1789-1797,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
- Efficient synthesis of substituted terphenyls by Suzuki coupling reactionSynthesis, 2002, (6), 757-760,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Reference
- PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reactionTetrahedron Letters, 2000, 41(43), 8199-8202,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol , Water ; 1 h, rt
Reference
- Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C CouplingJournal of Organic Chemistry, 2022, 87(24), 16655-16664,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ; 3 h, reflux
Reference
- Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolinesApplied Organometallic Chemistry, 2021, 35(12),,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ; rt; 16 h, 80 °C
Reference
- Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational StudyACS Catalysis, 2020, 10(14), 7934-7944,
4-phenyl-1,1'-biphenyl Raw materials
- 1,4-Dibromobenzene
- 4-Chlorobromobenzene
- 1,4-Dichlorobenzene
- 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene]
- 4-Fluorobiphenyl
- [1,1'-Biphenyl]-4-ylboronic acid
- 1-Bromo-4-iodobenzene
- Iodobenzene
- 1,4-Diidobenzene
- 4-Bromobiphenyl
- Phenylboronic acid
- 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
4-phenyl-1,1'-biphenyl Preparation Products
4-phenyl-1,1'-biphenyl Suppliers
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4-phenyl-1,1'-biphenyl Related Literature
-
1. 256. Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenylsH. France,I. M. Heilbron,D. H. Hey J. Chem. Soc. 1938 1364
-
Meher Prakash,Poonam Rani,Sampak Samanta Org. Biomol. Chem. 2022 20 6445
-
Andrzej Nowok,Piotr Ku?,Mateusz Dulski,Joachim Kusz,Maria Ksi??ek,Maciej Zubko,Anna Z. Szeremeta,Sebastian Pawlus CrystEngComm 2020 22 3164
-
Yunzhi Fang,Xiaojie He,Jun-Chen Kang,Le Wang,Tong-Mei Ding,Xuemin Lu,Shu-Yu Zhang,Qinghua Lu Polym. Chem. 2022 13 5105
-
Min-Ji Kim,Mina Ahn,Jun Ho Shim,Kyung-Ryang Wee Phys. Chem. Chem. Phys. 2020 22 3370
-
Xinhui Zhou,Qianqian Chen,Baolin Liu,Liang Li,Tao Yang,Wei Huang Dalton Trans. 2017 46 430
-
Muhammad Adeel,Muhammad Khalid,Malik Aman Ullah,Shabbir Muhammad,Muhammad Usman Khan,Muhammad Nawaz Tahir,Ilham Khan,Muhammad Asghar,Khawar Shahzad Mughal RSC Adv. 2021 11 7766
-
P. Constantinidis,H.-C. Schmitt,I. Fischer,B. Yan,A. M. Rijs Phys. Chem. Chem. Phys. 2015 17 29064
-
Sergey A. Ponomarenko,Nikolay M. Surin,Maxim S. Skorotetcky,Oleg V. Borshchev,Sergey A. Pisarev,Evgenia A. Svidchenko,Yuriy V. Fedorov,Francesc Molins,Tobias Brixner J. Mater. Chem. C 2019 7 14612
-
Qingan Cai,Michael McIntire,Luke L. Daemen,Chen Li,Eric L. Chronister Phys. Chem. Chem. Phys. 2021 23 8792
92-94-4 (4-phenyl-1,1'-biphenyl) Related Products
- 4499-83-6(Sexiphenyl)
- 84-15-1(1,1':2',1''-Terphenyl)
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- 612-71-5(5'-Phenyl-1,1':3',1''-terphenyl)
- 613-33-2(4,4'-Dimethylbiphenyl)
- 643-93-6(3-Methyl-1,1'biphenyl)
- 644-08-6(4-Methyl-1,1'-biphenyl)
- 25570-02-9(3,3',5,5'-Tetramethylbiphenyl)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-94-4)4-phenyl-1,1'-biphenyl
99%
1kg
183.0